3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid
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Overview
Description
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a cyanocyclopentyl group, a fluorophenyl group, and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
Scientific Research Applications
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs or probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclopentyl group can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyanocyclopentyl and fluorophenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyanocyclopentyl)phenylboronic acid
- 2-(1-Cyanocyclopentyl)-4-fluorophenylboronic acid
- 3-(1-Cyanocyclopentyl)-4-fluorophenylboronic acid
Uniqueness
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in certain synthetic applications and research studies.
Properties
IUPAC Name |
[3-(1-cyanocyclopentyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO2/c14-11-9(4-3-5-10(11)13(16)17)12(8-15)6-1-2-7-12/h3-5,16-17H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDFQFORBSFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CCCC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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